(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medicinal chemistry for their antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine base and a sugar moiety.
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form a nucleoside intermediate.
Fluorination: The hydroxyl group at the 4-position of the sugar moiety is selectively fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of de-fluorinated or methylated derivatives.
Substitution: Formation of substituted nucleoside analogs with different functional groups.
Scientific Research Applications
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the termination of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes like DNA polymerase or reverse transcriptase, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks the methylsulfanyl group at the 6-position.
Uniqueness
The presence of both the fluorine atom and the methylsulfanyl group in (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol makes it unique. These functional groups can enhance its biological activity and specificity, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C11H13FN4O3S |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3S/c1-20-10-7-9(13-3-14-10)16(4-15-7)11-6(12)8(18)5(2-17)19-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6+,8-,11-/m1/s1 |
InChI Key |
LMKSOCCMDKEQQH-WCGPTHBMSA-N |
Isomeric SMILES |
CSC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.